molecular formula C13H25BO4 B136390 3,3-DIETHOXY-1-PROPENYLBORONIC ACID PINACOL ESTER CAS No. 153737-25-8

3,3-DIETHOXY-1-PROPENYLBORONIC ACID PINACOL ESTER

Cat. No.: B136390
CAS No.: 153737-25-8
M. Wt: 256.15 g/mol
InChI Key: ZXGPKUGXWIEUJA-MDZDMXLPSA-N
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Description

3,3-DIETHOXY-1-PROPENYLBORONIC ACID PINACOL ESTER is an organic compound that belongs to the class of boronic esters. This compound is characterized by its unique structure, which includes a boron atom bonded to two oxygen atoms and a carbon chain with diethoxy and tetramethyl groups. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Scientific Research Applications

3,3-DIETHOXY-1-PROPENYLBORONIC ACID PINACOL ESTER has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation.

    Medicine: Boronic esters are explored for their potential use in drug delivery systems and as enzyme inhibitors.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic devices.

Biochemical Analysis

Biochemical Properties

3,3-DIETHOXY-1-PROPENYLBORONIC ACID PINACOL ESTER plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The nature of these interactions often involves the formation of covalent bonds between the boronic ester and the active sites of enzymes, leading to the activation or inhibition of specific biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of kinases and phosphatases, which are crucial for cell signaling. Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s boronic ester group forms reversible covalent bonds with active site residues of enzymes, leading to changes in enzyme activity. This interaction can result in the inhibition of enzyme function or the stabilization of enzyme-substrate complexes, thereby modulating biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions, but it can undergo hydrolysis and degradation in aqueous environments. Long-term studies have shown that the compound’s stability can be influenced by factors such as pH and temperature. These temporal changes can affect its efficacy in biochemical assays and its long-term impact on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert its intended biochemical effects. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Studies have shown that there are threshold effects, where the compound’s impact on biological systems becomes more pronounced at specific dosage levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation within specific cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical assays and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. The localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment .

Preparation Methods

The synthesis of 3,3-DIETHOXY-1-PROPENYLBORONIC ACID PINACOL ESTER typically involves the reaction of a suitable boronic acid or boronic ester precursor with an appropriate alkene. One common method is the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with (E)-3,3-diethoxyprop-1-en-1-yl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature, and the product is purified by column chromatography.

Chemical Reactions Analysis

3,3-DIETHOXY-1-PROPENYLBORONIC ACID PINACOL ESTER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding borane or borohydride.

    Substitution: The boronic ester group can be substituted with other functional groups using reagents such as halides or organometallic compounds.

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Comparison with Similar Compounds

3,3-DIETHOXY-1-PROPENYLBORONIC ACID PINACOL ESTER can be compared with other boronic esters, such as:

    Phenylboronic acid: A simpler boronic acid used in similar coupling reactions.

    Pinacolborane: Another boronic ester with a different structure, used in hydroboration reactions.

    4,4,5,5-Tetramethyl-2-(vinyl)-1,3,2-dioxaborolane: A similar compound with a vinyl group instead of the diethoxypropyl group, used in cross-coupling reactions.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it valuable for various synthetic applications.

Properties

IUPAC Name

2-[(E)-3,3-diethoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BO4/c1-7-15-11(16-8-2)9-10-14-17-12(3,4)13(5,6)18-14/h9-11H,7-8H2,1-6H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGPKUGXWIEUJA-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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